molecular formula C8H15F2N B13326611 [2-(Difluoromethyl)cyclohexyl]methanamine CAS No. 1421601-15-1

[2-(Difluoromethyl)cyclohexyl]methanamine

Katalognummer: B13326611
CAS-Nummer: 1421601-15-1
Molekulargewicht: 163.21 g/mol
InChI-Schlüssel: VBHBQBAXEWTZIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(Difluoromethyl)cyclohexyl]methanamine is a chemical compound characterized by the presence of a difluoromethyl group attached to a cyclohexyl ring, which is further connected to a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Difluoromethyl)cyclohexyl]methanamine typically involves the introduction of the difluoromethyl group onto a cyclohexyl ring, followed by the attachment of the methanamine group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto a cyclohexyl precursor. This can be achieved through various metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. These methods often employ commercially available difluoromethylation reagents and optimized reaction conditions to ensure high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

[2-(Difluoromethyl)cyclohexyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized cyclohexyl derivatives .

Wissenschaftliche Forschungsanwendungen

[2-(Difluoromethyl)cyclohexyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of [2-(Difluoromethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to target molecules, potentially affecting biological processes. Detailed studies are required to elucidate the exact pathways and targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other difluoromethylated cyclohexyl derivatives and methanamine-containing compounds. Examples are [4-(Difluoromethyl)cyclohexyl]methanamine and [3-(Difluoromethyl)cyclohexyl]methanamine .

Uniqueness

[2-(Difluoromethyl)cyclohexyl]methanamine is unique due to its specific structural arrangement, which can impart distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

1421601-15-1

Molekularformel

C8H15F2N

Molekulargewicht

163.21 g/mol

IUPAC-Name

[2-(difluoromethyl)cyclohexyl]methanamine

InChI

InChI=1S/C8H15F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h6-8H,1-5,11H2

InChI-Schlüssel

VBHBQBAXEWTZIM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)CN)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.